molecular formula C21H25ClN4O3 B10981687 4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10981687
M. Wt: 416.9 g/mol
InChI Key: FVEOWHWLLOLNAB-UHFFFAOYSA-N
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Description

4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid) with a suitable reagent such as EtN=C=N(CH2)3NMe2 hydrochloric acid salt in a solvent like ClCH2CH2Cl, cooled to 10°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic moieties and functional groups enable it to form hydrophobic interactions and hydrogen bonds with the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperazinecarboxamide
  • N-(4-(4-methoxyphenyl)piperazin-1-yl)benzamide

Uniqueness

4-benzyl-N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.9 g/mol

IUPAC Name

4-benzyl-N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25ClN4O3/c1-29-19-8-7-17(13-18(19)22)24-20(27)14-23-21(28)26-11-9-25(10-12-26)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,23,28)(H,24,27)

InChI Key

FVEOWHWLLOLNAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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